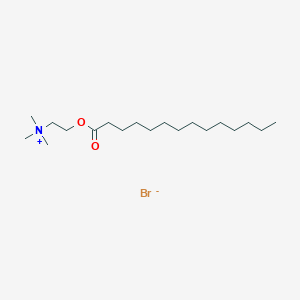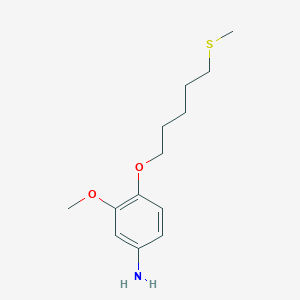
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of m-ANISIDINE is not fully understood. However, it is believed to work by binding to specific sites on proteins and altering their function. This can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of these processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of m-ANISIDINE are varied and depend on the specific biological process being studied. However, some of the effects that have been observed include changes in enzyme activity, alterations in protein-ligand interactions, and changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using m-ANISIDINE in lab experiments is its high specificity for certain proteins and biological processes. This allows researchers to study these processes in detail and gain a better understanding of their function. However, one limitation of using m-ANISIDINE is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving m-ANISIDINE. Some possible areas of study include the development of new drugs based on its structure, the use of m-ANISIDINE as a tool to study protein-protein interactions, and the development of new techniques for labeling and tracking proteins in live cells.
In conclusion, m-ANISIDINE is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an important compound for understanding the mechanisms of various biological processes, and it has the potential to lead to the development of new drugs and therapies in the future.
Métodos De Síntesis
The synthesis of m-ANISIDINE involves the reaction of 4-methoxyaniline with 5-bromopentan-1-ol in the presence of a base catalyst. The resulting product is then treated with sodium hydrosulfide to replace the bromine group with a thiol group, resulting in the formation of m-ANISIDINE.
Aplicaciones Científicas De Investigación
M-ANISIDINE has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein-ligand interactions, as it can be used to label proteins and track their interactions with other molecules. It has also been used in the study of enzyme kinetics and in the development of new drugs.
Propiedades
Número CAS |
106270-88-6 |
|---|---|
Nombre del producto |
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- |
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3 |
Clave InChI |
DBEKNFDHJQPQEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
SMILES canónico |
COC1=C(C=CC(=C1)N)OCCCCCSC |
Otros números CAS |
106270-88-6 |
Sinónimos |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



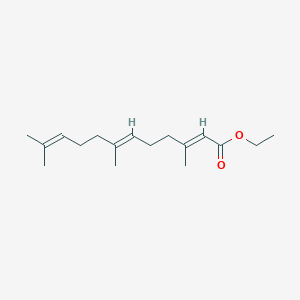
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
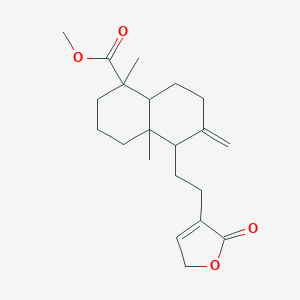
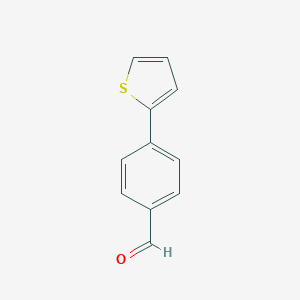
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
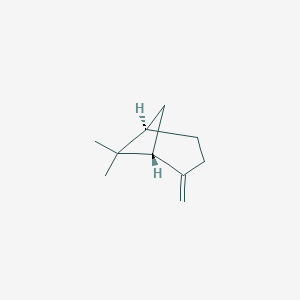
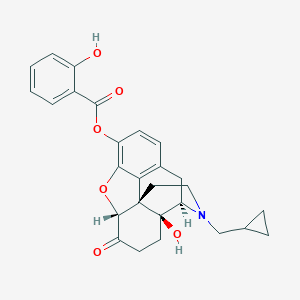
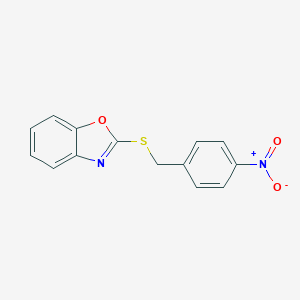
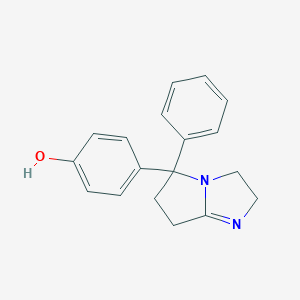
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
